3,3-Dimethylmorpholine-2-carbonitrile
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Overview
Description
3,3-Dimethylmorpholine-2-carbonitrile is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol It is characterized by a morpholine ring substituted with two methyl groups and a nitrile group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylmorpholine-2-carbonitrile typically involves the reaction of morpholine derivatives with suitable nitrile precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylmorpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3,3-Dimethylmorpholine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
3,3-Dimethylmorpholine: Lacks the nitrile group, resulting in different chemical reactivity and applications.
2-Morpholinecarbonitrile: Similar structure but without the methyl groups, leading to variations in physical and chemical properties.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3,3-dimethylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-7(2)6(5-8)10-4-3-9-7/h6,9H,3-4H2,1-2H3 |
InChI Key |
DGOQBYUSMSPICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCN1)C#N)C |
Origin of Product |
United States |
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